molecular formula C13H7ClF2O2 B6404260 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid CAS No. 1261928-38-4

3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6404260
CAS No.: 1261928-38-4
M. Wt: 268.64 g/mol
InChI Key: WMIDIZRYZCAANO-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of benzoic acid derivatives followed by coupling reactions. For instance, starting with 3-chloro-4-fluoroaniline, a series of reactions involving nitration, reduction, and subsequent halogenation can yield the desired compound.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used. These methods are advantageous due to their efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution is a common reaction, especially given the presence of halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its binding affinity to biological targets. This compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-Chloro-2-fluorophenylboronic acid

Comparison: Compared to its analogs, 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid exhibits unique reactivity due to the specific positioning of its halogen atoms. This positioning can influence its electronic properties and steric effects, making it a valuable compound for specific synthetic applications and biological studies.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(15)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIDIZRYZCAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690542
Record name 3'-Chloro-4',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-38-4
Record name 3'-Chloro-4',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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